3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-5-3-6-12(8-11)20(18,19)14-9-10-4-1-2-7-13-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLKPNUCIACMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319733 | |
| Record name | 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309726-30-5 | |
| Record name | 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro N Pyridin 2 Ylmethyl Benzenesulfonamide and Analogues
Overview of Established Sulfonamide Synthesis Protocols
The formation of a sulfonamide bond is a cornerstone of organic synthesis, primarily due to the prevalence of the sulfonamide functional group in a vast array of pharmaceuticals. researchgate.net The most traditional and widely practiced method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. tandfonline.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Alternative pathways have been developed to overcome some limitations of the traditional method. These include the cross-coupling of sulfonamides with aryl halides, arylboronic acids, or other arylating agents. tandfonline.com Furthermore, modern protocols have explored the direct synthesis of N-aryl sulfonamides from nitroarenes, which are often more stable and readily available starting materials than the corresponding anilines. tandfonline.comtandfonline.com These methods often employ transition metal catalysts or metal-free conditions to facilitate the reductive coupling of nitroarenes with various sulfonylating agents. tandfonline.comresearchgate.net
Targeted Synthetic Routes to 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide
The most direct and logical synthesis of this compound involves the coupling of two key precursors: 3-nitrobenzenesulfonyl chloride and 2-(aminomethyl)pyridine. This approach builds the final molecule by forming the central sulfonamide bond.
Synthesis of Precursor Amines and Sulfonyl Chlorides
3-Nitrobenzenesulfonyl Chloride: This crucial precursor is an important intermediate in the synthesis of dyes and other organic compounds. google.comnbinno.com It is typically prepared via the electrophilic sulfochlorination of nitrobenzene (B124822). In a common industrial process, nitrobenzene is reacted with an excess of chlorosulfonic acid at elevated temperatures, generally between 90°C and 120°C. google.comprepchem.com An inorganic acid chloride, such as thionyl chloride, is often added to the reaction mixture to improve the conversion and yield. google.comprepchem.com The reaction product precipitates upon being poured into ice-water and can be collected by filtration. prepchem.com This method has been shown to produce the desired compound in high yields, often exceeding 90%. google.comprepchem.com
| Reagent 1 | Reagent 2 | Reagent 3 (Optional) | Temperature | Yield | Reference |
| Nitrobenzene | Chlorosulfonic Acid | Thionyl Chloride | 90-120°C, then 70°C | 96.3% | google.comprepchem.com |
| di-o-nitrophenyl disulfide | Hydrochloric Acid | Nitric Acid / Chlorine | 70°C | 84% | orgsyn.org |
2-(Aminomethyl)pyridine: Also known as 2-picolylamine, this precursor is a versatile reagent used in the synthesis of various chemical compounds. cymitquimica.comfishersci.casigmaaldrich.com Its synthesis can be achieved through several routes. One common method is the reduction of 2-cyanopyridine. Another approach involves the reaction of 2-substituted pyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with a nitroalkane like nitromethane (B149229) in the presence of a base, followed by catalytic hydrogenation of the resulting 2-nitromethylpyridine derivative. google.com
N-Alkylation and Sulfonylation Strategies
The final step in constructing this compound is the sulfonylation of 2-(aminomethyl)pyridine with 3-nitrobenzenesulfonyl chloride. This is a classic nucleophilic acyl substitution-type reaction where the primary amine of 2-(aminomethyl)pyridine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond.
The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) or pyridine, and in the presence of a non-nucleophilic base to act as a scavenger for the HCl produced. A study describing a similar one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide from benzene (B151609) sulfonyl chloride and 3-aminopyridine (B143674) utilized aqueous sodium carbonate as the base and achieved a yield of 93.3%. researchgate.netearthlinepublishers.com This highlights the efficiency of this standard coupling procedure.
Introduction of the Nitro Group: Regioselective Nitration Considerations
In the targeted synthesis of this compound, the nitro group is introduced at the precursor stage. The synthesis of 3-nitrobenzenesulfonyl chloride relies on the powerful directing effect of the nitro group already present on the benzene ring. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, when nitrobenzene is subjected to sulfochlorination with chlorosulfonic acid, the incoming chlorosulfonyl group is directed almost exclusively to the meta-position (position 3), leading to the desired precursor with high regioselectivity. google.comprepchem.com
Attempting to introduce the nitro group after the formation of an N-pyridin-2-ylmethyl-benzenesulfonamide scaffold would be synthetically challenging regarding regioselectivity. The benzenesulfonamide (B165840) group itself is also a meta-director, but direct nitration of the parent benzenesulfonamide could lead to a mixture of products and potentially unwanted side reactions. A study on the nitration of N-phenylbenzenesulfonamide, for example, resulted in substitution at the ortho and para positions of the aniline (B41778) ring, not the benzenesulfonyl ring. rsc.org Therefore, starting with nitrobenzene is the most efficient and regioselective strategy. General methods for regioselective nitration often employ mixed acid systems (nitric and sulfuric acid) or other nitrating agents, with the outcome dictated by the electronic and steric properties of the substituents already on the aromatic ring. frontiersin.orgscirp.orgresearchgate.net
Advanced Catalytic Approaches in the Synthesis of Related Benzenesulfonamide Derivatives
While the direct coupling of sulfonyl chlorides and amines is effective, recent research has focused on developing more advanced and efficient catalytic methods for sulfonamide synthesis. These methods often offer milder reaction conditions, broader substrate scope, and improved environmental profiles. researchgate.net
Several transition-metal-catalyzed systems have been reported for the synthesis of N-aryl sulfonamides. These include:
Iron-promoted coupling: Iron catalysts can be used to promote the coupling of nitroarenes with sulfonyl chlorides. tandfonline.com
Palladium-catalyzed reactions: Palladium on charcoal (Pd/C) has been utilized as a recyclable catalyst for the direct reductive sulfonylation of nitroarenes with sodium arylsulfinates. tandfonline.com
Copper-catalyzed N-arylation: Copper-based catalysts, often used in Chan-Lam coupling reactions, are effective for the N-arylation of sulfonamides using reagents like arylboronic acids. researchgate.net
In addition to metal-based catalysts, several metal-free approaches have emerged:
Iodine-TBHP system: An iodine-tert-butyl hydroperoxide system can promote sulfonylation reactions via the oxidative cleavage of an S-N bond in N-hydroxy sulfonamides. rsc.org
Diboronic acid promotion: A metal-free, one-pot synthesis of sulfonamides from nitroarenes and sulfonyl chlorides can be achieved using diboronic acid in water. researchgate.net
Photocatalysis: Visible-light-triggered synthesis using an electron donor-acceptor (EDA) complex offers a pathway to sulfonamides at room temperature without the need for a base or transition metal catalyst. researchgate.net
| Catalytic System | Reactant 1 | Reactant 2 | Key Advantage | Reference |
| Fe-promoted | Nitro(hetero)arenes | (Hetero)aromatic sulfonyl chlorides | Utilizes abundant nitroarenes | tandfonline.com |
| Pd/C | Nitroarenes | Sodium (hetero)arylsulfinates | Green, inexpensive catalyst | tandfonline.com |
| Cu(MeCN)4PF6 | Nitro(hetero)arenes | (Hetero)arylboronic acids | Three-component coupling | tandfonline.com |
| Metal-Free (Diboronic Acid) | Nitroarenes | Arylsulfonyl chlorides | Eco-friendly (water solvent) | researchgate.net |
| Metal-Free (Visible Light) | Aryl(hetero)diazonium salt | Sulfonamide | Base and metal-free, room temp | researchgate.net |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final sulfonamide product while minimizing reaction times and waste. For the synthesis of this compound via the sulfonylation of 2-(aminomethyl)pyridine, several factors can be fine-tuned.
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is crucial. A slight excess of the amine can sometimes be used to ensure complete consumption of the more expensive sulfonyl chloride, though a 1:1 ratio is common.
Base Selection: The choice of base is important. Tertiary amines like triethylamine or pyridine are standard. Inorganic bases such as sodium carbonate or potassium carbonate can also be effective, particularly in two-phase systems or aqueous media. researchgate.netearthlinepublishers.com The amount of base should be at least stoichiometric to the sulfonyl chloride to neutralize the HCl produced.
Solvent: The solvent must be inert to the reactants and capable of dissolving them. Dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices. The choice of solvent can influence reaction rates and ease of product isolation.
Temperature: Sulfonylation reactions are often performed at room temperature or with gentle heating. The patent literature for the synthesis of the 3-nitrobenzenesulfonyl chloride precursor shows that precise temperature control (e.g., 110-115°C for the initial reaction) is key to achieving high yields and avoiding side reactions. google.com
Reaction Time: The reaction progress should be monitored (e.g., by thin-layer chromatography) to determine the optimal time for completion, preventing the formation of degradation products from prolonged reaction times.
By carefully controlling these parameters, the synthesis can be optimized to be both efficient and high-yielding. tandfonline.com
Principles of Green Chemistry in the Synthesis of Benzenesulfonamide Scaffolds
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce the environmental impact of traditional methods. These principles focus on waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. nih.gov
Atom Economy and Waste Reduction: Traditional sulfonamide synthesis often generates significant waste. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is a key metric for evaluating the greenness of a process. nih.gov Ideally, the E-factor should be as close to zero as possible. Another metric, Process Mass Intensity (PMI), considers the total mass of materials used (including water, solvents, and reagents) to produce a kilogram of the product. The pharmaceutical industry has seen a trend of decreasing PMI as processes move from early development to commercial production, reflecting increased efficiency and reduced waste.
Alternative Solvents and Reaction Conditions: A major focus of green chemistry in sulfonamide synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. Water has been successfully employed as a solvent for the synthesis of sulfonamides, often leading to high yields and simplified product isolation through filtration. prepchem.com One facile method describes the reaction of arylsulfonyl chlorides with amino compounds in water with dynamic pH control, eliminating the need for organic bases and resulting in excellent yields and purity without extensive purification. prepchem.com
Solvent-free, or neat, reaction conditions represent another significant advancement. These reactions, conducted without any solvent, can lead to reduced waste, lower costs, and simpler procedures.
Energy Efficiency: Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for improving the energy efficiency of chemical reactions. Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher product yields. organic-chemistry.orgorientjchem.org This technique has been successfully applied to the synthesis of various sulfonamide derivatives. For example, a microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids using 2,4,6-trichloro- organic-chemistry.orgbohrium.comresearchgate.net-triazine (TCT) as an activating agent operates in two short microwave steps, avoiding the need to isolate the reactive sulfonyl chloride intermediate. organic-chemistry.org
The following table provides a comparative look at conventional versus microwave-assisted synthesis for certain sulfonamide compounds, highlighting the improvements in reaction time and yield.
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfanilamide-Fe(III) Complex | Conventional Heating | 4-5 hours | 70-75% | orientjchem.org |
| Sulfanilamide-Fe(III) Complex | Microwave Irradiation | 6-8 minutes | 80-85% | orientjchem.org |
| Sulfanilamide-Ni(II) Complex | Conventional Heating | 4-5 hours | 65-70% | orientjchem.org |
| Sulfanilamide-Ni(II) Complex | Microwave Irradiation | 5-7 minutes | 75-80% | orientjchem.org |
| Sulfanilamide-Cu(II) Complex | Conventional Heating | 3-4 hours | 70-75% | orientjchem.org |
| Sulfanilamide-Cu(II) Complex | Microwave Irradiation | 6-8 minutes | 80-85% | orientjchem.org |
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient reactions under milder conditions. Various metal-catalyzed reactions have been developed for sulfonamide synthesis. For instance, an iron-catalyzed method allows for the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates, avoiding the use of more hazardous aromatic amines. organic-chemistry.org Similarly, copper-catalyzed cross-coupling reactions have proven effective for forming the crucial C-N bond in sulfonamide synthesis. researchgate.net These catalytic methods often offer high yields and good functional group tolerance, making them valuable for complex molecule synthesis.
The table below summarizes various green synthetic approaches for benzenesulfonamide scaffolds, detailing their conditions and outcomes.
| Synthetic Method | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Water as solvent | Room temperature, pH control with Na2CO3 | Eliminates organic solvents, simple filtration workup, high yields (55-98%) | prepchem.com |
| Microwave-Assisted | Direct synthesis from sulfonic acids | Acetone, TCT activator, 50-80°C, 10-20 min | Rapid reaction times, high yields, avoids isolation of sulfonyl chlorides | organic-chemistry.org |
| Iron Catalysis | Uses nitroarenes as nitrogen source | FeCl2 catalyst, NaHSO3 reductant, DMSO solvent | Avoids genotoxic amines, mild conditions, broad functional group tolerance | organic-chemistry.org |
| Solvent-Free (Neat) | No solvent used | Room temperature stirring | Waste minimization, simplified procedure, cost-effective | bohrium.com |
By embracing these green chemistry principles, the synthesis of benzenesulfonamide scaffolds can become more sustainable, efficient, and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.
Advanced Spectroscopic and Structural Elucidation of 3 Nitro N Pyridin 2 Ylmethyl Benzenesulfonamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide, ¹H and ¹³C NMR would provide unambiguous evidence for its constitution by detailing the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the 3-nitrophenyl ring, the pyridine (B92270) ring, and the methylene (B1212753) bridge. The electron-withdrawing nature of the nitro and sulfonyl groups will significantly influence the chemical shifts of the aromatic protons on the benzenesulfonamide (B165840) moiety, shifting them downfield.
3-Nitrophenyl Protons : This aromatic system would likely present as a complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm. The proton ortho to the nitro group is expected to be the most deshielded.
Pyridine Protons : The protons on the pyridine ring are also expected in the aromatic region, with the proton adjacent to the nitrogen atom appearing at the lowest field.
Methylene Protons : The methylene protons (CH₂) bridging the sulfonamide nitrogen and the pyridine ring would likely appear as a singlet, integrating to two protons, in the range of δ 4.0-5.0 ppm.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridyl-H (ortho to N) | ~8.5 | Doublet |
| Pyridyl-H (para to N) | ~7.8 | Triplet |
| Pyridyl-H (meta to N) | ~7.3 | Multiplet |
| Nitrophenyl-H | 7.5 - 8.5 | Multiplet |
| Methylene (-CH₂-) | 4.0 - 5.0 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.
Aromatic Carbons : The carbon atoms of both the 3-nitrophenyl and pyridine rings are expected to resonate in the typical aromatic region of δ 110-160 ppm. The carbon atom bearing the nitro group will be significantly deshielded.
Methylene Carbon : The methylene carbon is anticipated to have a chemical shift in the range of δ 40-55 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridyl Carbons | 120 - 150 |
| Nitrophenyl Carbons | 120 - 150 |
| Methylene Carbon (-CH₂-) | 40 - 55 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the nitro and sulfonyl groups. Aromatic C-H and C=C stretching vibrations will also be prominent. For aromatic nitro compounds, characteristic N-O stretching bands are typically observed at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. orgchemboulder.com The sulfonamide group will exhibit characteristic S=O stretching vibrations. ripublication.com
Raman Spectroscopy
Predicted Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-O Asymmetric Stretch | 1550 - 1475 | Weak |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| S=O Asymmetric Stretch | ~1350 | Moderate |
| S=O Symmetric Stretch | ~1160 | Moderate |
| Aromatic C=C Stretch | 1600 - 1400 | Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Moderate |
Mass Spectrometric Investigations for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
The molecular weight of this compound (C₁₂H₁₁N₃O₄S) is 293.05 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) at m/z 293 or 294, respectively.
Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. nih.govacs.orgresearchgate.net For nitroaromatic compounds, the loss of NO₂ (46 Da) and NO (30 Da) are characteristic fragmentation patterns. nih.govresearchgate.net Therefore, the fragmentation of the title compound is expected to produce ions corresponding to the 3-nitrobenzenesulfonyl cation, the pyridin-2-ylmethyl cation, and fragments arising from the loss of SO₂ and the nitro group. Some sulfonamides are also known to undergo rearrangement reactions leading to the elimination of SO₂. nih.gov
Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 293/294 | Molecular Ion ([M]⁺ or [M+H]⁺) |
| 247/248 | [M - NO₂]⁺ |
| 186 | [C₆H₄NO₂SO₂]⁺ |
| 107 | [C₅H₄NCH₂]⁺ |
| 92 | [C₅H₄NCH₂]⁺ - H |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the title compound has not been reported, we can infer its likely solid-state architecture based on studies of similar sulfonamide derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from the 3-nitrophenyl and the 2-pyridinylmethyl chromophores.
Nitrobenzene (B124822) typically exhibits a strong absorption band around 260-270 nm due to π → π* transitions. researchgate.netresearchgate.netscientific.netstackexchange.com The pyridine moiety also absorbs in the UV region, with a characteristic absorption for 2-methylpyridine (B31789) around 263 nm. nih.gov The presence of these two chromophores in the same molecule is likely to result in a broad absorption band in the UV region, with a maximum wavelength (λ_max) expected around 260-280 nm.
Predicted UV-Vis Absorption
| Chromophore | Predicted λ_max (nm) | Transition Type |
| 3-Nitrophenyl | ~260-270 | π → π |
| 2-Pyridinylmethyl | ~263 | π → π |
| Combined Molecule | ~260-280 | π → π * |
Computational and Theoretical Studies of 3 Nitro N Pyridin 2 Ylmethyl Benzenesulfonamide
Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide. researchgate.netresearchgate.net DFT calculations can elucidate the fundamental properties that govern the molecule's stability and reactivity.
By solving the Kohn-Sham equations for the molecule, researchers can determine its ground-state electronic energy, electron density distribution, and orbital energies. Key parameters derived from these calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These quantum chemical descriptors provide a quantitative measure of the molecule's kinetic stability and reactivity. For instance, a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically signifies high stability and low reactivity. mdpi.com
In the context of this compound, DFT studies would focus on how the electron-withdrawing nitro (NO₂) group and the heterocyclic pyridine (B92270) ring influence the electron density across the benzenesulfonamide (B165840) core. The nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor, which can be crucial for its biological interactions. nih.gov
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
Molecular Geometry Optimization and Conformational Analysis
Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the molecule's equilibrium geometry, must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. nih.gov For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., C-S, S-N, N-C), this process is particularly important.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to show different potential values:
Red/Yellow/Orange regions indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. For this compound, these would be prominent around the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen of the pyridine ring.
Blue/Green regions indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, are expected to show a positive potential.
The MEP map provides a comprehensive picture of the charge distribution and helps predict sites for intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com
HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution highlights the centers of nucleophilicity. In this compound, the HOMO is likely to be distributed over the pyridine ring and the benzenesulfonamide moiety.
LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution indicates the centers of electrophilicity. The strong electron-withdrawing nature of the nitro group suggests that the LUMO will be significantly localized on the nitro-substituted benzene (B151609) ring. nih.gov
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Molecular Docking Simulations for Putative Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For sulfonamide derivatives, a wide range of biological targets have been identified, including carbonic anhydrases, kinases, and bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov
In a docking simulation of this compound, the molecule would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. mdpi.com The analysis of the best-docked pose reveals key intermolecular interactions:
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor and acceptor. The oxygen atoms of the nitro group and the nitrogen of the pyridine ring can also act as acceptors. mdpi.com
Hydrophobic Interactions: The benzene and pyridine rings can form hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. benthamdirect.com
Electrostatic Interactions: The polarized S-O bonds and the nitro group contribute to electrostatic interactions with charged or polar residues.
Docking studies on similar benzenesulfonamide derivatives have shown that the sulfonamide moiety often coordinates with a key zinc ion in the active site of metalloenzymes like carbonic anhydrase. researchgate.net Such simulations can guide the rational design of more potent and selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. peerj.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.gov
An MD simulation of the this compound-protein complex, generated from a docking study, can be used to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (typically nanoseconds), researchers can determine if the binding pose is stable. mdpi.com
Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding.
Refine Binding Poses: The simulation can help identify more favorable interactions that were not captured in the static docking model. acs.org
Calculate Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the binding free energy can be calculated more accurately, providing a better estimate of binding affinity. peerj.com
MD simulations are computationally intensive but provide a crucial understanding of the dynamic nature of molecular recognition, confirming the stability of key interactions predicted by docking. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are key to their function. tandfonline.com
For a class of compounds like benzenesulfonamides, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed. benthamdirect.comresearchgate.net These methods generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity:
Steric Maps: Show where bulky groups increase or decrease activity.
Electrostatic Maps: Indicate where positive or negative charges are beneficial.
Hydrophobic Maps: Highlight regions where hydrophobic groups enhance activity.
Hydrogen Bond Donor/Acceptor Maps: Show where H-bond donors or acceptors are preferred.
Pharmacophore modeling is another ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govnih.gov A pharmacophore model can be used as a 3D query to screen large chemical databases for new potential hits with diverse chemical scaffolds but the same essential features. nih.gov
Studies on various sulfonamide derivatives have successfully employed QSAR and pharmacophore modeling to design potent inhibitors for targets like carbonic anhydrase, 12-lipoxygenase, and BRD4, demonstrating the utility of these approaches in optimizing this valuable chemical scaffold. nih.govnih.govbenthamdirect.com
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) of Benzenesulfonamide Derivatives
Computational and theoretical studies, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are pivotal in understanding the structural requirements for the biological activity of benzenesulfonamide derivatives. While specific CoMFA and CoMSIA studies on this compound are not extensively detailed in publicly available literature, the general principles and findings from studies on analogous sulfonamide-containing compounds provide a framework for understanding its potential structure-activity relationships. nih.govbenthamdirect.comtandfonline.com
These methods correlate the biological activity of a series of compounds with their 3D molecular properties, offering insights for the rational design of more potent molecules. nih.govunicamp.br The process typically involves aligning a set of structurally similar molecules and calculating their steric, electrostatic, and other physicochemical fields. unicamp.br Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a correlation model. scilit.com
Comparative Molecular Field Analysis (CoMFA)
CoMFA models are developed to quantify the relationship between the biological activity of a set of ligands and their 3D steric and electrostatic fields. For a series of benzenesulfonamide derivatives, a CoMFA model would typically yield statistical parameters that indicate its predictive power.
Key statistical metrics often reported in such studies include:
q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model.
r² (non-cross-validated correlation coefficient): This indicates the goodness of fit of the model to the training set data.
Standard Error of Estimate (SEE): This represents the standard deviation of the residuals and indicates the precision of the predictions.
The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to influence biological activity. For instance, green contours typically indicate regions where steric bulk is favorable for activity, while yellow contours suggest regions where bulk is unfavorable. Similarly, red and blue contours often represent regions where negative and positive electrostatic potential, respectively, are favorable for activity.
Illustrative CoMFA Statistical Results for a Series of Benzenesulfonamide Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Leave-One-Out) | 0.625 | Indicates good internal predictive ability. |
| r² | 0.998 | Shows a strong correlation between predicted and actual activity for the training set. |
| F-value | 162.3 | Suggests a statistically significant model. |
| SEE (Standard Error of Estimate) | 0.090 | Indicates high precision of the model's predictions. |
| Field Contribution (Steric) | 55% | The majority of the variance in activity is explained by steric factors. |
| Field Contribution (Electrostatic) | 45% | Electrostatic interactions also play a significant role in determining activity. |
Comparative Molecular Similarity Index Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br This often provides a more detailed and nuanced understanding of the structure-activity relationship. nih.govnih.gov The statistical validation of a CoMSIA model is similar to that of a CoMFA model, utilizing parameters like q² and r². tandfonline.com
The contour maps generated from a CoMSIA analysis provide a more comprehensive picture. For example, in addition to steric and electrostatic effects, yellow and grey contours might indicate regions where hydrophobic groups are favored or disfavored, respectively. Magenta and cyan contours could highlight areas where hydrogen bond acceptor and donor properties are beneficial for activity.
Illustrative CoMSIA Statistical Results for a Series of Benzenesulfonamide Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Leave-One-Out) | 0.645 | Indicates strong internal predictive ability. |
| r² | 0.987 | Shows a high degree of correlation for the training set. |
| F-value | 130.5 | Indicates a statistically significant model. |
| SEE (Standard Error of Estimate) | 0.095 | Suggests precise predictions. |
| Field Contribution (Steric) | 15% | Steric properties contribute moderately to the activity. |
| Field Contribution (Electrostatic) | 25% | Electrostatic properties have a notable influence on activity. |
| Field Contribution (Hydrophobic) | 30% | Hydrophobic interactions are a key determinant of activity. |
| Field Contribution (H-bond Donor) | 18% | Hydrogen bond donating potential is important for activity. |
| Field Contribution (H-bond Acceptor) | 12% | Hydrogen bond accepting potential plays a role in activity. |
In the context of this compound, a hypothetical 3D-QSAR study would likely reveal the importance of the nitro group's electrostatic properties and the steric and hydrophobic contributions of the pyridinylmethyl group in its interaction with a biological target. The contour maps generated from such an analysis would guide further structural modifications to optimize its activity. These computational approaches are instrumental in the development of novel and more effective benzenesulfonamide-based therapeutic agents. tandfonline.com
Pharmacological and Biological Research of 3 Nitro N Pyridin 2 Ylmethyl Benzenesulfonamide: Mechanistic Insights
In Vitro Biological Activity Screening Methodologies in Model Systems
The initial assessment of the biological activity of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide has been conducted using established in vitro screening methodologies. These assays are fundamental in determining the compound's cytotoxic and antiproliferative potential against various cancer cell lines. Standard colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays, are commonly employed. These methods provide quantitative data on cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50) values, a key indicator of the compound's potency.
Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Glyoxalase I, other relevant enzymes)
A significant focus of the research on this compound has been its interaction with specific enzymes. As a sulfonamide derivative, its inhibitory activity against carbonic anhydrases (CAs) has been a primary area of investigation. Studies have demonstrated that this compound and its analogs are potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII. The inhibition of these enzymes, particularly the tumor-associated isoforms hCA IX and hCA XII, is a promising strategy in cancer therapy.
Beyond carbonic anhydrases, the inhibitory effects on other enzymes, such as glyoxalase I (GLO I), have also been explored. GLO I is a crucial enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting GLO I, this compound can induce an accumulation of methylglyoxal, leading to increased cellular stress and apoptosis in cancer cells.
The mechanism by which this compound inhibits carbonic anhydrases is well-characterized for the sulfonamide class of compounds. The sulfonamide moiety binds to the zinc ion within the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity, thereby blocking its function. The affinity and specificity of this binding are influenced by the other structural components of the molecule, which can form additional interactions with amino acid residues in the enzyme's active site. Kinetic studies have shown that sulfonamides typically act as potent, non-competitive inhibitors of carbonic anhydrases.
Cellular Pathway Modulation Studies in Preclinical Cell Lines
To understand the broader biological effects of this compound, researchers have investigated its impact on various cellular pathways in preclinical cancer cell lines.
A key finding is the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its anticancer activity. The induction of apoptosis has been confirmed using techniques such as flow cytometry with Annexin V and propidium iodide staining, which identify cells in the early and late stages of apoptosis.
Furthermore, the compound has been shown to modulate the cell cycle of cancer cells, often causing an arrest at specific phases, such as the G2/M phase. This prevents the cells from completing division and proliferation. The mechanism of cell cycle arrest is typically linked to the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
The cellular redox state is another target of this compound. Research indicates that the compound can modulate the levels of reactive oxygen species (ROS) within cancer cells. An increase in ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. The production of ROS is often quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The influence of this compound on nitric oxide (NO) production, another important signaling molecule in cancer biology, is also an area of active investigation.
The tumor microenvironment, which includes a complex network of cytokines, plays a crucial role in cancer progression. The potential of this compound to modulate the expression of cytokines, such as the balance between Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines, is a pertinent area of research. Altering the cytokine profile can influence the host's anti-tumor immune response. While this is a logical extension of the compound's biological investigation, detailed studies specifically analyzing the Th1/Th2 cytokine expression in response to this compound are an emerging area of research.
Receptor Binding Assays and Molecular Target Identification
Direct evidence from receptor binding assays specifically for this compound is not extensively available in the current body of scientific literature. However, research on a closely related positional isomer, 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has identified it as a chemokine receptor-binding heterocyclic compound. dovepress.com This suggests that the 3-nitro isomer may also interact with chemokine receptors, although dedicated binding studies are required to confirm this hypothesis and determine its binding affinity and selectivity.
Molecular docking studies on other nitro-substituted benzamide derivatives have provided insights into potential molecular targets. For instance, certain dinitro-substituted benzamide compounds have been shown to bind efficiently to inducible nitric oxide synthase (iNOS), suggesting a possible mechanism for anti-inflammatory activity. researchgate.net While not directly focused on this compound, these findings highlight a plausible avenue for its molecular interactions that warrants further investigation.
Investigation of Antimicrobial and Antiparasitic Activities in Model Organisms
The antimicrobial and antiparasitic potential of sulfonamide derivatives is a well-established area of research.
Inhibition of Bacterial Growth and Biofilm Formation
Specific studies on the antibacterial and antibiofilm properties of this compound are limited. However, research on the related compound, N-pyridin-3-yl-benzenesulfonamide, has demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.netearthlinepublishers.com The activity was found to be concentration-dependent, with larger zones of inhibition observed at higher concentrations.
Table 1: Antimicrobial Activity of N-pyridin-3-yl-benzenesulfonamide
| Microorganism | Concentration (mg/ml) | Average Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 150 | 16 |
| 100 | 12 | |
| 50 | 8 | |
| 25 | 5 | |
| Salmonella typhi | 150 | 12 |
| 100 | 8 | |
| 50 | - | |
| 25 | - | |
| Escherichia coli | 150 | 10 |
| 100 | 7 | |
| 50 | - |
While these findings are for a structural analog, they suggest that the core benzenesulfonamide-pyridine structure possesses antibacterial potential that may also be present in this compound. Further studies are needed to specifically evaluate its efficacy against various bacterial strains and its ability to inhibit biofilm formation.
Antileishmanial Activity in Protozoan Models
Significant research has been conducted on the antileishmanial activity of the positional isomer, 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), against Leishmania donovani, the causative agent of visceral leishmaniasis. dovepress.com In vitro assays revealed that 2NB was active against both the promastigote and intracellular amastigote forms of the parasite.
The 50% inhibitory concentration (IC50) values were determined to be:
Promastigotes: 38.5 ± 1.5 µg/mL
Intracellular amastigotes: 86.4 ± 2.4 µg/mL
Furthermore, at a concentration of 120 µg/mL, 2NB reduced the parasite titer in infected macrophages by over 85% without showing toxicity to the host cells. dovepress.com These results for the 2-nitro isomer suggest that the 3-nitro analog could also possess antileishmanial properties, a hypothesis that requires direct experimental validation.
Interference with Key Metabolic Pathways in Microorganisms
The parasiticidal activity of 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani has been linked to the modulation of the host immune response and the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are crucial for parasite clearance. dovepress.com Treatment with 2NB was associated with increased levels of Th1 cytokines, which promote a cell-mediated immune response effective against intracellular pathogens. dovepress.com While the direct interference with specific microbial metabolic pathways of the 3-nitro isomer has not been detailed, the general mechanism of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in many microorganisms.
Herbicidal Activity in Preclinical Plant Models
There is substantial evidence indicating that substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives exhibit significant herbicidal activity. nih.govnih.gov Greenhouse and field tests have demonstrated that compounds with this core structure can effectively control a range of broadleaf and grass weeds.
For example, various derivatives have shown efficacy against weeds such as:
Velvetleaf (Abutilon theophrasti) nih.govnih.gov
Youth-and-old-age (Zinnia elegans) nih.govnih.gov
Dayflower (Commelina communis) nih.govnih.gov
Nightshade (Solanum nigrum) nih.govnih.gov
Barnyard grass (Echinochloa crus-galli) nih.gov
Foxtail (Setaria spp.) nih.gov
The herbicidal activity of these compounds is often observed at low application rates, such as 37.5 to 60 grams of active ingredient per hectare. nih.govnih.gov Given that various substitutions on the benzenesulfonamide (B165840) ring have yielded potent herbicides, it is plausible that this compound would also demonstrate herbicidal properties. The nitro substitution could potentially influence the compound's uptake, translocation, and interaction with the target site in plants. However, specific studies on the herbicidal effects of the 3-nitro derivative in preclinical plant models are necessary to confirm its activity and determine its weed control spectrum.
Structure Activity Relationship Sar Studies on 3 Nitro N Pyridin 2 Ylmethyl Benzenesulfonamide Analogues
Design Principles for Analogues Based on the Core Structure
The core structure of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide combines three key pharmacophoric elements: a benzenesulfonamide (B165840) group, a flexible methylene (B1212753) linker, and a pyridinyl moiety, with a nitro group substitution. The design of analogues is rooted in established medicinal chemistry principles aimed at optimizing interactions with biological targets. The benzenesulfonamide scaffold is a well-known "privileged" structure found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. eurekaselect.com Its prevalence is due to its ability to act as a hydrogen bond donor and acceptor and to participate in various non-covalent interactions.
Design strategies for analogues focus on several key aspects:
Target Interaction Mimicry : The sulfonamide group can mimic a carboxylate or phosphate (B84403) group, enabling it to interact with active sites of enzymes like carbonic anhydrases or kinases. semanticscholar.org The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, a crucial interaction point in many receptor-ligand binding events. mdpi.com
Modulation of Physicochemical Properties : Modifications are designed to fine-tune properties such as lipophilicity (logP), electronic distribution, and steric profile. These adjustments are critical for improving membrane permeability, metabolic stability, and target affinity. researchgate.net
Conformational Control : The methylene linker provides rotational flexibility. Analogue design may involve rigidifying this linker or introducing substituents on the pyridine or benzene (B151609) rings to lock the molecule into a more biologically active conformation, thereby reducing the entropic penalty upon binding to a target.
Exploration of Binding Pockets : Systematic substitution on both the benzenesulfonamide and pyridine rings allows for the exploration of specific sub-pockets within a target's binding site. This can lead to enhanced potency and selectivity. nih.gov The goal is to achieve optimal occupancy and interaction with hydrophobic regions or charged residues. nih.govebi.ac.uk
Systematic Chemical Modifications on the Benzenesulfonamide Moiety
Systematic modifications of the benzenesulfonamide moiety, excluding the nitro group, have been a primary strategy to modulate biological activity. The benzene ring serves as a scaffold for introducing various substituents to probe steric and electronic requirements within the target's active site. Research into related benzenesulfonamide derivatives has shown that the nature and position of these substituents can dramatically influence efficacy. nih.govnih.gov
Common modifications include the introduction of:
Halogens (F, Cl, Br) : These groups can alter the electronic properties of the ring and often enhance binding affinity through halogen bonding or by increasing lipophilicity.
Alkyl Groups (e.g., Methyl, Ethyl) : Small alkyl groups can fill small hydrophobic pockets in the target protein, potentially increasing van der Waals interactions and improving potency.
The following table summarizes representative modifications on the benzene ring of related sulfonamide structures and their observed impact on biological activity.
| Modification on Benzene Ring | Rationale | General Impact on Biological Activity | Reference Example |
|---|---|---|---|
| Addition of a 4-fluoro group | Increases lipophilicity; potential for halogen bonding. | Often leads to enhanced potency in kinase and enzyme inhibition. nih.gov | Pyrazolo[1,5-a]pyrimidin-7-amine analogues. mdpi.com |
| Introduction of a 4-amino group | Acts as a hydrogen bond donor; increases polarity. | Can improve selectivity and water solubility; critical for antibacterial sulfonamides. | General antibacterial sulfonamides. |
| Addition of a 4-methyl group | Fills small hydrophobic pockets. | Can increase binding affinity if the pocket accommodates the group. | TRPV4 inhibitors. nih.gov |
Structural Variations of the Pyridin-2-ylmethyl Substituent
The pyridin-2-ylmethyl portion of the molecule offers multiple avenues for structural variation to enhance target engagement and optimize physicochemical properties. Modifications can be made to the pyridine ring, the methylene linker, or the point of attachment.
Substitution on the Pyridine Ring : Adding substituents such as halogens, alkyl, or cyano groups to the pyridine ring can modulate the basicity of the pyridine nitrogen and introduce new interaction points. For example, in studies of MmpL3 inhibitors, substitutions on the pyridine ring were critical for antitubercular activity. nih.gov
Isomeric Variation : Moving the nitrogen atom within the pyridine ring to the 3- or 4-position (N-pyridin-3-ylmethyl or N-pyridin-4-ylmethyl) significantly alters the geometry and the hydrogen bond acceptor vector of the molecule. This can be a decisive factor for fitting into a specific binding site. researchgate.net
Linker Modification : Replacing the methylene (-CH2-) linker with an amide (-C(O)NH-) or other groups can change the flexibility and hydrogen-bonding capability of the molecule. Studies have shown that replacing methylene amines with amides can lead to a significant decrease in activity, likely due to the loss of a key hydrogen bond interaction. nih.gov
The table below details structural variations on the pyridin-2-ylmethyl moiety and their general effects.
| Structural Variation | Rationale | Observed Impact on Biological Activity | Reference Example |
|---|---|---|---|
| Substitution on the pyridine ring (e.g., alkyl, halogen) | Probe specific sub-pockets of the binding site; modulate electronics. | Can significantly increase or decrease potency depending on the target. mdpi.com | Anti-mycobacterial pyrazolo[1,5-a]pyrimidines. nih.gov |
| Isomeric pyridine (e.g., pyridin-3-yl, pyridin-4-yl) | Alter the directionality of the nitrogen as a hydrogen bond acceptor. | Activity is highly dependent on the specific geometry of the target's active site. researchgate.net | N-pyridin-3-yl-benzenesulfonamide antimicrobial activity. researchgate.net |
| Replacement of methylene linker with an amide | Introduce rigidity and additional H-bonding capability. | Often results in decreased activity due to conformational constraints or loss of key interactions. nih.gov | Pyridine-2-methylamine derivatives. nih.gov |
Impact of Nitro Group Position and Substitutions on Biological Activity
The nitro group is a powerful modulator of biological activity due to its strong electron-withdrawing nature and its potential for metabolic reduction. nih.govsvedbergopen.com Its position on the benzenesulfonamide ring—ortho, meta, or para—has a profound effect on the molecule's electronic properties and spatial arrangement, thereby influencing its interaction with biological targets. mdpi.com
Electronic Effects : As a strong electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring and can influence the pKa of the sulfonamide proton. This electronic pull is strongest at the ortho and para positions due to resonance effects. researchgate.net
Positional Isomerism :
3-Nitro (meta) : The parent compound features a meta-nitro group. At this position, the electron-withdrawing effect operates primarily through induction, which is less pronounced than the resonance effect seen at the ortho/para positions.
2-Nitro (ortho) : An ortho-nitro group can introduce steric hindrance that may force the molecule into a specific conformation. A compound with this configuration, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated antileishmanial activity. nih.gov Its activity is associated with the induction of Th1 cytokines and reactive oxygen species. nih.gov
4-Nitro (para) : A para-nitro group would exert the strongest electron-withdrawing effect through resonance, which could significantly alter binding affinity and reactivity. In studies on other chemical scaffolds like chalcones, a nitro group at the para position has been shown to be critical for certain biological activities, such as vasorelaxation. mdpi.com
Metabolic Activation : The nitro group can be metabolically reduced in vivo to form nitroso and hydroxylamine (B1172632) intermediates. svedbergopen.com These reactive species can be responsible for the compound's therapeutic effect or potential toxicity. nih.gov
The following table compares the influence of the nitro group's position on molecular properties and biological activity.
| Nitro Group Position | Primary Electronic Effect | Potential Steric Impact | Observed Biological Activity Profile |
|---|---|---|---|
| 2-Nitro (ortho) | Strong inductive and resonance effect. | High; can influence torsional angles and conformation. | Demonstrated antileishmanial activity. nih.gov |
| 3-Nitro (meta) | Primarily inductive effect. | Moderate. | Core structure for SAR studies. |
| 4-Nitro (para) | Strong inductive and resonance effect. | Low. | Associated with high activity in other molecular scaffolds (e.g., vasorelaxant chalcones). mdpi.com |
Correlation Between Specific Structural Features and Preclinical Biological Observations
The preclinical biological activity of this compound analogues is a direct consequence of the interplay between their structural features. A strong correlation exists between specific chemical modifications and observed outcomes in in vitro and in vivo models.
For instance, in the context of enzyme inhibition, the anionic form of the sulfonamide (the sulfonamidate) is often considered the biologically active species. ebi.ac.uk The acidity of the sulfonamide proton, which is modulated by substituents on the benzene ring, is therefore critical. An electron-withdrawing group like the nitro group increases this acidity, favoring the formation of the active anionic state at physiological pH.
A clear pharmacokinetic/pharmacodynamic (PK/PD) relationship has been established for other benzenesulfonamide inhibitors. nih.gov Efficacy often correlates with maintaining plasma concentrations of the unbound drug above a certain multiple of its in vitro IC90 value. nih.gov Structural modifications that improve metabolic stability (e.g., by blocking sites of metabolism with fluorine atoms) or enhance oral bioavailability can therefore lead to superior in vivo efficacy, even if the in vitro potency is only moderately changed.
Key correlations include:
Enhanced Potency : The combination of a strong electron-withdrawing group on the benzenesulfonamide ring (e.g., nitro) with optimal hydrophobic/steric substituents on the pyridine ring often leads to the highest inhibitory potency. This suggests a synergistic effect where the sulfonamide moiety anchors the molecule to the target, while the substituted pyridine moiety engages with adjacent hydrophobic pockets to maximize affinity.
Selectivity : Selectivity for a specific biological target over others is often achieved by exploiting unique features of the target's active site. For example, introducing a bulky substituent on the pyridine ring might be accommodated by one enzyme but cause a steric clash in the active site of a closely related enzyme, thus conferring selectivity.
Advanced Analytical Techniques for Research on 3 Nitro N Pyridin 2 Ylmethyl Benzenesulfonamide
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide. In research settings, it is routinely employed to separate the compound from impurities, starting materials, and by-products, thereby allowing for a precise assessment of its purity. Quantitative analysis is also a primary application, enabling the determination of the compound's concentration in stock solutions or experimental samples.
A typical Reverse-Phase HPLC (RP-HPLC) method would be developed for this purpose. wu.ac.thnih.govwu.ac.th The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (like C8 or C18) and a polar mobile phase. wu.ac.thsielc.com Method development involves optimizing parameters such as mobile phase composition (often a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength. wu.ac.thwu.ac.th Given the aromatic nature of the benzenesulfonamide (B165840) and pyridine (B92270) rings, UV detection is highly suitable, typically in the range of 254-270 nm. sielc.com
For purity assessment, a gradient elution program is often preferred, where the mobile phase composition is changed over time to effectively separate compounds with a wide range of polarities. wu.ac.th The purity is then determined by calculating the peak area of this compound as a percentage of the total peak area of all detected components. For quantification, an isocratic method with a constant mobile phase composition may be used to ensure high precision and throughput, with calibration curves constructed from standards of known concentration. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient (Purity) | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Expected Retention Time | ~8-12 min (highly dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis in Complex Matrices (e.g., research media)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.govresearchgate.net For a compound like this compound, which has limited volatility and contains polar functional groups, direct analysis by GC-MS can be challenging. Therefore, a chemical derivatization step is often required to increase its volatility and thermal stability. nih.gov This typically involves reacting the sulfonamide group with a derivatizing agent, such as diazomethane (B1218177) or a silylating agent, to replace the acidic proton with a less polar group. nih.gov
Once derivatized, the analyte is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net
In research involving complex matrices like cell culture media, GC-MS offers excellent selectivity for targeted analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific m/z values characteristic of the target analyte are monitored, background interference can be significantly minimized, leading to high sensitivity and accurate quantification. nih.gov
Capillary Electrophoresis (CE) in Analytical Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net It is particularly well-suited for the analysis of charged or polar compounds and offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. grupobiomaster.com For this compound, which can be protonated under acidic conditions, CE provides an alternative and complementary separation mechanism to HPLC. grupobiomaster.com
In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE) solution. researchgate.net A small plug of the sample is introduced, and a high voltage is applied across the capillary. The analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. researchgate.net UV-Vis absorbance is a common detection method.
CE is valuable for the analytical characterization of this compound by providing an orthogonal separation selectivity compared to HPLC. This can be useful for confirming purity, as impurities that might co-elute with the main peak in HPLC may be resolved in CE. The technique has been widely applied to the analysis of various sulfonamides in pharmaceutical and food matrices. researchgate.netnih.gov
Spectrophotometric Methods for Quantitative Analysis in Experimental Settings
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. juniperpublishers.comalliedacademies.org Due to the presence of aromatic rings and the nitro group, this compound is expected to have a distinct UV absorbance profile. sielc.com
For quantitative analysis in experimental settings, such as determining the concentration of a stock solution or monitoring the progress of a reaction, a simple spectrophotometric assay can be developed. nih.gov This involves measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations.
In some cases, derivatization reactions can be employed to enhance sensitivity or shift the absorbance to the visible region, minimizing interference from other UV-absorbing components in the sample matrix. nih.gov A classic example for sulfonamides is the Bratton-Marshall reaction, which involves diazotization of the primary aromatic amine (if present) followed by coupling with a chromogenic agent to produce a highly colored azo dye. nih.gov While this compound does not possess a primary aromatic amine for this specific reaction, other colorimetric methods could be developed based on its chemical structure.
| Parameter | Description |
|---|---|
| Instrument | UV-Visible Spectrophotometer (Single or Double Beam) |
| Wavelength Range | Typically scanned from 200-400 nm to determine λmax |
| Solvent/Blank | A solvent that dissolves the compound but does not absorb at the analytical wavelength (e.g., Methanol, Ethanol, Acetonitrile) |
| Linear Range | Concentration range where absorbance is directly proportional to concentration (e.g., 0.1-10 µg/mL) nih.gov |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (e.g., 0.03-0.05 µg/mL) nih.gov |
Sample Preparation Methodologies for Research Applications (e.g., Solid Phase Extraction - SPE)
Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices encountered in research applications. Solid Phase Extraction (SPE) is a widely used technique for cleaning up samples and concentrating the analyte of interest before analysis by methods like HPLC or LC-MS/MS. sigmaaldrich.comthermofisher.com SPE separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com
The SPE process involves four main steps:
Conditioning: The sorbent bed within the SPE cartridge is activated with a solvent to ensure reproducible retention of the analyte. mdpi.com
Loading: The sample solution is passed through the cartridge, and the analyte is retained on the solid phase sorbent. mdpi.com
Washing: Interfering substances are washed away from the cartridge with a solvent that is not strong enough to elute the analyte. thermofisher.com
Elution: The retained analyte of interest is recovered from the sorbent using a small volume of a strong elution solvent. thermofisher.com
For a moderately polar compound like this compound, a variety of SPE sorbents could be employed depending on the sample matrix. Reversed-phase (e.g., C18), normal-phase (e.g., silica), or ion-exchange sorbents could be suitable. sigmaaldrich.comdergipark.org.tr For instance, polymeric reversed-phase sorbents are often effective for extracting a broad range of compounds from aqueous research media. nih.gov The choice of sorbent and solvents for each step must be carefully optimized to achieve high recovery of the analyte and efficient removal of matrix components. nih.gov
Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling in Research
Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled analytical power. nih.govsaspublishers.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent hyphenated technique for the analysis of compounds like this compound in complex research samples. amazonaws.comactascientific.com It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. ajprd.com
In an LC-MS/MS system, the compounds eluting from the HPLC column are directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where they are converted into gas-phase ions. In the first stage of the tandem mass spectrometer, a specific "precursor" ion corresponding to the analyte of interest is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting "product" ions are analyzed in the second stage of the mass spectrometer. iosrjournals.org
This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, allowing for the detection and quantification of the analyte at very low levels, even in the presence of co-eluting matrix components. rsc.org This makes LC-MS/MS an ideal tool for comprehensive profiling in research, such as in metabolic stability studies or for detecting trace levels of the compound in biological or environmental research media. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Synthesis and Biological Activities of 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide: A Comprehensive Summary
This compound, referred to in some literature as 2NB, is a benzenesulfonamide (B165840) derivative characterized by a 3-nitro substitution on the phenyl ring and an N-substitution with a pyridin-2-ylmethyl group. nih.gov While detailed, step-by-step synthetic protocols for this specific molecule are not extensively published in readily accessible literature, its structure suggests a straightforward synthesis via the reaction of 3-nitrobenzenesulfonyl chloride with 2-(aminomethyl)pyridine. This method is a common approach for the synthesis of N-substituted sulfonamides. researchgate.net
The primary biological activity reported for this compound is its potent antileishmanial properties. Specifically, it has demonstrated significant efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov In vitro studies have shown that the compound is active against both the promastigote and intracellular amastigote forms of the parasite. nih.gov The reported 50% inhibitory concentration (IC50) values are 38.5 ± 1.5 µg/mL for promastigotes and 86.4 ± 2.4 µg/mL for intracellular amastigotes. nih.gov Importantly, at these effective concentrations, the compound did not exhibit toxicity towards host macrophages. nih.gov
The mechanism of its antileishmanial action is associated with the modulation of the host's immune response. Treatment with this compound leads to an induction of a disease-resolving Th1 cytokine response, coupled with the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are crucial for parasite killing. nih.gov Furthermore, this compound has been shown to enhance the efficacy of Amphotericin B (AmB) and can reverse AmB resistance in L. donovani. nih.gov
Unexplored Avenues for Synthetic Innovation and Derivatization
While the fundamental synthesis of this compound is likely straightforward, there exist numerous opportunities for synthetic innovation and derivatization to explore structure-activity relationships (SAR) and potentially enhance its therapeutic profile.
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Potential Modifications | Rationale |
| Nitro Group | Reduction to an amino group, followed by acylation, alkylation, or sulfonylation. Positional isomers (2-nitro, 4-nitro). | The nitro group can be a metabolic liability and its reduction to an amine offers a handle for extensive derivatization to modulate solubility, target binding, and pharmacokinetic properties. |
| Benzenesulfonamide Ring | Introduction of additional substituents (e.g., halogens, alkyl, alkoxy groups). | To explore electronic effects on the sulfonamide moiety and potential new interactions with biological targets. |
| Pyridinylmethyl Group | Positional isomers (3- or 4-pyridinylmethyl). Substitution on the pyridine (B92270) ring. Replacement with other heterocyclic moieties. | To investigate the importance of the nitrogen position in the pyridine ring for activity and to explore the impact of different heterocyclic systems on target engagement and physicochemical properties. |
Recent advances in synthetic methodologies, such as copper-catalyzed cross-coupling reactions, could be employed for more complex derivatizations. nih.gov Furthermore, the development of novel synthetic routes, including one-pot synthesis procedures, could improve the efficiency and scalability of producing a library of analogues for biological screening. researchgate.net
Identification of Novel Biological Targets and Mechanistic Hypotheses for Future Preclinical Investigation
The established anti-leishmanial activity of this compound provides a strong foundation for exploring its potential against other pathogens and diseases. The broader class of sulfonamides is known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. researchgate.netrsc.org
Potential Novel Biological Targets:
Other Kinetoplastids: The efficacy against Leishmania donovani suggests that the compound could be active against other kinetoplastid parasites such as Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness). nih.gov
Bacteria: Given the historical significance of sulfonamides as antibacterial agents, screening against a panel of clinically relevant bacterial strains, including drug-resistant isolates, is a logical next step. nih.gov
Cancer Cell Lines: Certain sulfonamide derivatives have shown promise as anticancer agents by targeting pathways involved in tumor progression and angiogenesis, such as VEGFR-2. acs.org The antiproliferative potential of this compound and its derivatives against various cancer cell lines warrants investigation.
Inflammatory Pathways: The observed modulation of the host immune response in leishmaniasis suggests that the compound might have broader anti-inflammatory properties. Investigating its effects on key inflammatory mediators and signaling pathways could reveal new therapeutic applications.
Mechanistic hypotheses for these potential activities could be formulated based on the known mechanisms of other sulfonamides and nitro-aromatic compounds. For instance, in bacteria, it could potentially inhibit dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway. nih.gov In cancer, it might interfere with signaling pathways crucial for cell proliferation and survival.
Integration of Advanced Computational and Experimental Approaches for Rational Compound Design
To accelerate the drug discovery process and optimize the therapeutic potential of this compound, a synergistic approach integrating computational and experimental methods is essential.
Computational Approaches:
Molecular Docking: In silico docking studies can be used to predict the binding modes of the compound and its derivatives with potential biological targets, such as parasitic or bacterial enzymes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can help in understanding the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent analogues.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic and safety profiles. semanticscholar.org
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. mdpi.com
Experimental Validation:
The predictions from computational studies must be validated through rigorous experimental testing. High-throughput screening (HTS) can be employed to rapidly assess the biological activity of a library of synthesized derivatives against a panel of targets. Hits from HTS can then be subjected to more detailed mechanistic studies and preclinical evaluation.
Challenges and Opportunities in the Broader Field of Nitro-Substituted Sulfonamide Research
The field of nitro-substituted sulfonamide research presents both significant challenges and exciting opportunities.
Challenges:
Toxicity of the Nitro Group: The nitroaromatic moiety can be a "toxicophore," with the potential for metabolic reduction to reactive intermediates that can cause toxicity. mdpi.com Careful toxicological evaluation of any lead compounds is therefore crucial.
Drug Resistance: For antibacterial sulfonamides, the development of resistance is a major concern. nih.gov Strategies to overcome resistance, such as combination therapy or the design of novel derivatives that evade resistance mechanisms, are needed.
Synthetic Hurdles: While the basic synthesis is often straightforward, the preparation of more complex, sterically hindered, or functionally diverse nitro-substituted sulfonamides can be challenging. acs.org
Opportunities:
Novel Therapeutic Applications: The diverse biological activities of nitro compounds and sulfonamides suggest that their combination could lead to the discovery of new treatments for a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders. researchgate.netnih.gov
Hypoxia-Activated Prodrugs: The nitro group can be reduced under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. This opens up the possibility of designing nitro-substituted sulfonamides as hypoxia-activated prodrugs for targeted cancer therapy.
Expanding Chemical Space: The development of new synthetic methodologies for the preparation of nitro-substituted sulfonamides will expand the accessible chemical space for drug discovery, enabling the exploration of novel structures with unique biological properties. york.ac.uk
Q & A
Q. What is the standard synthetic route for 3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide, and how is its purity validated?
The compound is typically synthesized via nucleophilic substitution, where 3-nitrobenzenesulfonyl chloride reacts with 2-(aminomethyl)pyridine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, purity is validated via FTIR (to confirm sulfonamide N–H and S=O stretches) and multinuclear NMR (¹H and ¹³C to verify aromatic proton environments and methylene linker integration). Chromatographic techniques like HPLC or TLC ( ) ensure reaction completion and impurity profiling.
Q. How can researchers characterize the electronic and steric properties of this sulfonamide for structure-activity studies?
UV-Vis spectroscopy identifies π→π* transitions in the nitro and pyridine groups, while cyclic voltammetry probes redox behavior of the nitro moiety. Computational methods (e.g., DFT calculations) model steric effects, electron density distribution, and frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity and binding interactions ().
Q. What preliminary assays are recommended to assess its antimicrobial potential?
Use agar diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones or MIC values to reference antibiotics (e.g., sulfamethoxazole). Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial specificity from general toxicity ().
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?
For single-crystal X-ray diffraction, employ SHELXD for phase solution and SHELXL for refinement ( ). For twinned data, use the TWIN/BASF commands in SHELXL. Weak diffraction may require synchrotron radiation or cryocooling. Validate the final model with Rint and GOF metrics, and cross-check hydrogen bonding/π-stacking via Mercury CSD ( ).
Q. How to design a structure-activity relationship (SAR) study targeting sulfonamide bioactivity?
- Variation of substituents : Synthesize analogs with modified nitro positions (e.g., 2-nitro vs. 4-nitro) or pyridine substituents (e.g., methyl vs. trifluoromethyl).
- Biological testing : Compare MIC values, enzyme inhibition (e.g., carbonic anhydrase), and pharmacokinetic properties (logP, solubility).
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydropteroate synthase) ().
Q. How to resolve contradictions in reported reaction yields or bioactivity data?
- Reaction variables : Optimize solvent (DMF vs. THF), temperature (reflux vs. RT), and stoichiometry (1:1 vs. excess sulfonyl chloride).
- Bioactivity discrepancies : Validate assays using standardized protocols (CLSI guidelines) and include positive controls. Cross-reference with CSD entries (e.g., similar sulfonamides) to correlate crystal packing with solubility differences ().
Q. What advanced techniques elucidate the mechanism of sulfonamide-mediated enzyme inhibition?
- Kinetic studies : Use stopped-flow spectroscopy to measure kcat/KM changes under varying inhibitor concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with active-site residues) ().
Q. How to optimize synthetic routes for scalability while minimizing hazardous byproducts?
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.
- Catalysis : Use Pd/C for nitro reduction or enzyme-mediated coupling to avoid heavy metals.
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring via inline FTIR ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
